molecular formula C10H9ClF2O2 B15386313 1-(2-Chloro-6-(difluoromethoxy)phenyl)propan-2-one

1-(2-Chloro-6-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B15386313
M. Wt: 234.62 g/mol
InChI Key: VSYXSAKBFFDJAS-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(difluoromethoxy)phenyl)propan-2-one is a high-purity chemical reagent designed for pharmaceutical research and development, particularly in the discovery of novel small-molecule therapeutics. Compounds with difluoromethoxy and propan-2-one substituents on an aromatic core are of significant interest in medicinal chemistry as key synthetic intermediates . Such structural motifs are frequently explored in the development of potent bioactive molecules, including fused pentacyclic imidazole derivatives investigated for modulating disease-relevant targets such as TNF, which is implicated in a range of autoimmune and inflammatory diseases . The presence of the difluoromethoxy group can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold for constructing more complex active pharmaceutical ingredients (APIs). This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical purposes. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

IUPAC Name

1-[2-chloro-6-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2/c1-6(14)5-7-8(11)3-2-4-9(7)15-10(12)13/h2-4,10H,5H2,1H3

InChI Key

VSYXSAKBFFDJAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)OC(F)F

Origin of Product

United States

Biological Activity

1-(2-Chloro-6-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with significant potential in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a chloro group and a difluoromethoxy group, contributes to its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9ClF2O2
  • Molecular Weight : Approximately 234.63 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a phenyl ring substituted with a chloro group at the 2-position and a difluoromethoxy group at the 6-position, along with a propan-2-one moiety.

The biological activity of this compound is primarily attributed to its electrophilic nature. It can interact with nucleophilic sites on proteins and enzymes, leading to:

  • Covalent Bond Formation : This can inhibit enzymatic activity or modify protein functions.
  • Disruption of Biological Pathways : The compound may interfere with essential cellular processes, making it a candidate for antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Its difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research indicates that the compound may inhibit the growth of various pathogens, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation. For instance, studies on related compounds have shown that modifications in substituents can significantly alter cytotoxicity profiles against cancer cell lines such as MCF-7 and MDA-MB-231 . The presence of halogen substituents has been linked to increased potency in these assays.

Case Studies and Research Findings

StudyFindings
Study on T. bruceiDemonstrated that related compounds exhibit potent growth inhibition (EC50 = 260 nM), suggesting similar efficacy for this compound against parasitic infections .
Anticancer ResearchIdentified structure-activity relationships (SAR) indicating that compounds with chlorinated or difluorinated substituents show enhanced cytotoxic effects in breast cancer models .
Antimicrobial ScreeningInitial results indicate promising antimicrobial activity; further studies are warranted to confirm efficacy against specific bacterial strains.

Future Directions

Further research is essential to fully understand the biological profile of this compound:

  • In Vitro and In Vivo Studies : Expanding studies to include various cell lines and animal models will help elucidate its therapeutic potential.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound will provide insights into its mode of action.
  • Optimization for Drug Development : Given its promising biological activities, optimizing the compound for improved pharmacokinetic properties could lead to new therapeutic agents.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects: The target compound’s combination of Cl and -OCF₂H creates a more electron-deficient aromatic system compared to the amino-substituted analog .
  • Lipophilicity: The target compound’s logP is estimated to be higher than the amino derivative (C₁₀H₁₁F₂NO₂) due to the absence of polar NH₂ but lower than the brominated analog (C₁₀H₁₀BrF₂NO₂) .
  • Steric Considerations: Bromine or chlorine on the propan-2-one chain (e.g., in 1-[2-amino-6-(difluoromethoxy)phenyl]-3-bromopropan-2-one) introduces steric hindrance, which may influence binding interactions in biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(2-Chloro-6-(difluoromethoxy)phenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution reactions on the chloro-substituted phenyl ring using amines or thiols under basic (e.g., NaOH) or acidic (e.g., H₂SO₄) catalysis in solvents like ethanol or dichloromethane .
  • Fluoromethoxy group stability requires inert atmospheres (N₂/Ar) to prevent hydrolysis during synthesis .
  • Critical Parameters : Temperature (60–80°C for substitution reactions), solvent polarity, and catalyst loading. Yield optimization often requires iterative adjustment of these variables .

Q. How can structural and electronic properties of this compound be characterized for reactivity prediction?

  • Analytical Techniques :

  • X-ray crystallography resolves spatial arrangements of substituents, particularly steric effects from the difluoromethoxy group .
  • DFT calculations (B3LYP/6-31G*) predict electron density distribution, highlighting electrophilic regions (e.g., carbonyl group) for reaction planning .
  • NMR/IR spectroscopy monitors functional group integrity (e.g., C=O stretch at ~1700 cm⁻¹) and substituent effects on aromatic proton shifts .

Advanced Research Questions

Q. How do contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) arise, and how can they be resolved?

  • Analysis Framework :

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects. For example, cytotoxicity at >50 μM may overshadow specific enzyme inhibition at lower concentrations .
  • Structural analogs : Test derivatives (e.g., replacing difluoromethoxy with trifluoromethoxy) to isolate contributions of specific substituents to activity .
  • Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to molecular targets .

Q. What strategies address conflicting reactivity data in nucleophilic substitution reactions?

  • Troubleshooting :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize intermediates; non-polar solvents (e.g., toluene) favor stability but slow kinetics .
  • Additive effects : Crown ethers or phase-transfer catalysts (e.g., TBAB) improve ion pairing in biphasic systems .
  • Case Example : Discrepancies in substitution rates between primary vs. secondary amines correlate with steric hindrance near the chloro-substituted carbon .

Methodological Recommendations

  • Synthetic Challenges : Prioritize inert conditions for difluoromethoxy group stability. Use Schlenk techniques for moisture-sensitive steps .
  • Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Computational Aids : Employ docking simulations (AutoDock Vina) to rationalize substituent effects on target binding .

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